N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
Overview
Description
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes .
Mode of Action
It is known that compounds with similar structures are used in the borylation of arenes . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. This process is often used in the synthesis of complex organic molecules, including pharmaceuticals .
Biochemical Pathways
These compounds are often used as intermediates in the synthesis of more complex organic molecules .
Pharmacokinetics
It is known that the compound is a solid at room temperature . This could potentially affect its absorption and distribution within the body.
Result of Action
This can lead to changes in the molecule’s biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to light and air, and it should be stored under inert atmosphere at room temperature . These factors should be taken into consideration when handling and storing the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide typically involves the reaction of nicotinamide derivatives with boronic acid reagents. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction is often carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized nicotinamide derivatives .
Scientific Research Applications
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with an isopropoxy group instead of a nicotinamide moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the nicotinamide group, making it less versatile in biological applications.
Uniqueness
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is unique due to its combination of a boron-containing dioxaborolane ring and a nicotinamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in both chemical and biological research.
Properties
IUPAC Name |
N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-10(2)18-13(19)11-7-12(9-17-8-11)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTCIBMEMCRMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125038 | |
Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201644-50-9 | |
Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.